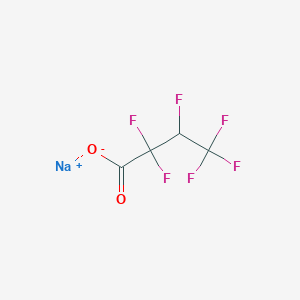
Sodium 2,2,3,4,4,4-hexafluorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2,3,4,4,4-hexafluorobutyrate is a unique compound that has emerged as a significant topic of interest. It has the linear formula C4HF6NaO2 . The CAS number is 1379358-31-2 .
Molecular Structure Analysis
The molecular formula of Sodium 2,2,3,4,4,4-hexafluorobutyrate is C4HF6NaO2 . Its molecular weight is 218.03 g/mol.Aplicaciones Científicas De Investigación
For example, Sodium hexa-fluorosilicate (Na 2 SiF 6) is a synthetic inorganic material with distinguished chemical, thermal, and optical properties . It’s used in various fields due to its unique properties. Similarly, Na 3 V 2 (PO 4) 2 F 3 is used in Na-ion batteries (SIBs) due to its superior structural stability, fast ion transport, high operating potential, and so on .
- Sodium 2,2,3,4,4,4-hexafluorobutyrate can be used in laboratory chemicals and the manufacture of substances . The specific methods of application and outcomes would depend on the particular research or development project.
- A compound similar to Sodium 2,2,3,4,4,4-hexafluorobutyrate, 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFMA), has been used in the synthesis of cross-linkable copolymers . These copolymers have unique microphase separation, making them useful in various applications such as dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers, and templates for functional materials . The cross-linking of these copolymers can improve their flexibility or stability, making them suitable for applications in abrasive-resistant coatings, adhesives, contact lens materials, chemical/biomedical sensors, drug delivery systems, etc .
Scientific Research and Development
Synthesis of Cross-linkable Copolymers
- Sodium 2,2,3,4,4,4-hexafluorobutyrate can be used in laboratory chemicals and the manufacture of substances . The specific methods of application and outcomes would depend on the particular research or development project.
- A compound similar to Sodium 2,2,3,4,4,4-hexafluorobutyrate, 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFMA), has been used in the synthesis of cross-linkable copolymers . These copolymers have unique microphase separation, making them useful in various applications such as dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers, and templates for functional materials . The cross-linking of these copolymers can improve their flexibility or stability, making them suitable for applications in abrasive-resistant coatings, adhesives, contact lens materials, chemical/biomedical sensors, drug delivery systems, etc .
Scientific Research and Development
Synthesis of Cross-linkable Copolymers
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2,2,3,4,4,4-hexafluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2.Na/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGYDRRWAJRIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2,3,4,4,4-hexafluorobutyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)
![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)



![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)




![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)

